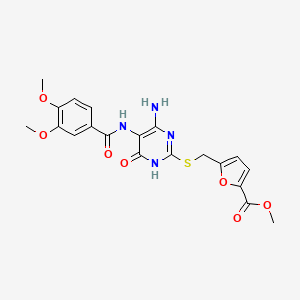
Methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C20H20N4O7S and its molecular weight is 460.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-(((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O7S |
| Molecular Weight | 460.5 g/mol |
| CAS Number | 868228-23-3 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the furan and pyrimidine moieties suggests potential interactions with nucleic acids and enzymes involved in cellular processes.
Anticancer Activity
Research has indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and others. The mechanism often involves inducing apoptosis or cell cycle arrest.
- Cytotoxicity Assays :
- The compound was tested against several cancer cell lines using MTT assays.
- Results indicated an IC50 value in the range of 50–100 µg/mL for HeLa cells, suggesting moderate potency.
Antimicrobial Activity
In addition to anticancer effects, the compound's derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Studies reported MIC values as low as 250 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell growth in a dose-dependent manner.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against common pathogens. The results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.
Properties
IUPAC Name |
methyl 5-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7S/c1-28-12-6-4-10(8-14(12)29-2)17(25)22-15-16(21)23-20(24-18(15)26)32-9-11-5-7-13(31-11)19(27)30-3/h4-8H,9H2,1-3H3,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEPKTDVVQWYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(O3)C(=O)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














